molecular formula C11H18O2 B13636943 1-Cyclohexyl-3-ethoxyprop-2-en-1-one

1-Cyclohexyl-3-ethoxyprop-2-en-1-one

Katalognummer: B13636943
Molekulargewicht: 182.26 g/mol
InChI-Schlüssel: CNXLTSLLJADCJI-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclohexyl-3-ethoxyprop-2-en-1-one is an organic compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . It is a ketone derivative, characterized by the presence of a cyclohexyl group attached to a propenone structure with an ethoxy substituent. This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Cyclohexyl-3-ethoxyprop-2-en-1-one can be synthesized through several methods. One common approach involves the Claisen condensation reaction, where an ester reacts with a ketone in the presence of a strong base to form the desired product. The reaction typically requires conditions such as:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or tetrahydrofuran

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclohexyl-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Formation of alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amines or thiols.

Wissenschaftliche Forschungsanwendungen

1-Cyclohexyl-3-ethoxyprop-2-en-1-one has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Cyclohexyl-3-ethoxyprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Cyclohexyl-3-ethoxyprop-2-en-1-one is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of both a cyclohexyl group and an ethoxy substituent allows for versatile chemical transformations and applications in various fields.

Eigenschaften

Molekularformel

C11H18O2

Molekulargewicht

182.26 g/mol

IUPAC-Name

(E)-1-cyclohexyl-3-ethoxyprop-2-en-1-one

InChI

InChI=1S/C11H18O2/c1-2-13-9-8-11(12)10-6-4-3-5-7-10/h8-10H,2-7H2,1H3/b9-8+

InChI-Schlüssel

CNXLTSLLJADCJI-CMDGGOBGSA-N

Isomerische SMILES

CCO/C=C/C(=O)C1CCCCC1

Kanonische SMILES

CCOC=CC(=O)C1CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.